Belinostat glucuronide

Glucuronidation Enzyme Kinetics UGT1A1

Belinostat glucuronide is the irreplaceable reference standard for belinostat-specific pharmacokinetic and pharmacogenomic studies. As the dominant circulating metabolite (≥4-fold systemic exposure vs. parent drug), this N-glucuronide conjugate—formed via UGT1A1-mediated conjugation at the hydroxamate moiety—is the required analyte for LC-MS/MS assay validation (30–5000 ng/mL calibration range), population PK modeling, UGT1A1/2B7 reaction phenotyping (Km=99.6 µM), and UGT1A1*28/*60 genotype-phenotype correlation studies. Substitution with belinostat, belinostat amide, vorinostat glucuronide, or other metabolites is analytically invalid due to distinct retention times, MS transitions, and divergent UGT isoform profiles. Procure authenticated ≥98% HPLC reference material for robust calibration and QC.

Molecular Formula C21H22N2O10S
Molecular Weight 494.5 g/mol
CAS No. 1486471-13-9
Cat. No. B1382258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelinostat glucuronide
CAS1486471-13-9
Molecular FormulaC21H22N2O10S
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1
InChIKeyFZFPHALYAMPZAH-UAHLBMKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belinostat Glucuronide (CAS 1486471-13-9): Reference Standard for the Dominant Phase II Metabolite of the HDAC Inhibitor Belinostat


Belinostat glucuronide (CAS 1486471-13-9) is the major Phase II glucuronide metabolite of belinostat (PXD101), a hydroxamate-class histone deacetylase (HDAC) inhibitor approved for relapsed or refractory peripheral T-cell lymphoma [1]. The compound is formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation, with UGT1A1 identified as the predominant isoform responsible for its generation [2]. Belinostat glucuronide is primarily employed as an analytical reference standard for LC-MS/MS quantification of belinostat metabolism in pharmacokinetic studies and for in vitro glucuronidation assays [3].

Why Belinostat Glucuronide Cannot Be Substituted with In-Class HDAC Inhibitors or Alternative Metabolites


Procurement of belinostat glucuronide for analytical or metabolic research cannot be fulfilled by substitution with the parent drug belinostat, other belinostat metabolites (e.g., belinostat amide, methyl belinostat), or glucuronide conjugates of structurally related HDAC inhibitors (e.g., vorinostat glucuronide). Belinostat glucuronide is the dominant circulating metabolite in humans, achieving a relative systemic exposure more than 4-fold greater than that of the parent drug [1]. Structurally, the N-glucuronide conjugation at the hydroxamate moiety abolishes the HDAC inhibitory activity of the parent compound, yielding an inactive species essential for quantifying metabolic clearance [2]. Furthermore, its formation is mediated by a distinct UGT isoform profile—primarily UGT1A1 with secondary contribution from UGT2B7—that differs from the UGT2B17-mediated glucuronidation of vorinostat [3]. These properties render belinostat glucuronide the irreplaceable reference standard for belinostat-specific pharmacokinetic modeling, drug-drug interaction studies, and UGT1A1 pharmacogenomic investigations.

Belinostat Glucuronide (CAS 1486471-13-9): Quantified Differential Evidence for Analytical and Pharmacokinetic Applications


In Vitro Glucuronidation Kinetics: UGT1A1-Mediated Formation of Belinostat Glucuronide

Belinostat glucuronide formation via recombinant UGT1A1 follows Michaelis-Menten kinetics with an apparent Km of 99.6 µM and Vmax of 353.1 pmol/min/mg protein [1]. This kinetic profile distinguishes belinostat glucuronidation from that of structurally related HDAC inhibitors; for instance, vorinostat undergoes glucuronidation primarily via UGT2B17 rather than UGT1A1 [2]. Among 12 recombinant UGT enzymes tested, UGT1A1 exhibited the highest catalytic activity toward belinostat, followed by UGT2B7, 1A3, and 2B4 [3].

Glucuronidation Enzyme Kinetics UGT1A1 Metabolism

Complete Loss of HDAC Inhibitory Activity in Glucuronidated Metabolite

Belinostat glucuronide exhibits no detectable activity against the HONE1 nasopharyngeal carcinoma cell line at 10 µM, whereas the parent compound belinostat demonstrates an IC50 of 1.59 ± 0.90 µM [1]. This complete loss of anti-proliferative activity confirms that glucuronidation represents a deactivation pathway, distinguishing belinostat glucuronide as the inactive clearance product rather than an active or partially active metabolite.

HDAC Inhibition Metabolite Activity Cellular Assay Pharmacodynamics

Clinical Pharmacokinetics: >4-Fold Greater Systemic Exposure of Glucuronide Metabolite Versus Parent Drug

In patients with hepatocellular carcinoma receiving intravenous belinostat, the relative systemic exposure of belinostat glucuronide was more than 4-fold greater than that of the parent drug [1]. Belinostat demonstrated rapid plasma clearance (mean clearance 34.34 ± 10.56 L/h/m²) and a terminal half-life of 2.94 ± 0.48 hours, while belinostat glucuronide reached maximum plasma concentration at approximately 1 hour post-infusion [1]. This exposure ratio substantially exceeds that reported for the glucuronide metabolites of structurally related HDAC inhibitors such as vorinostat and panobinostat, where parent drug exposure typically predominates or is more balanced [2].

Clinical Pharmacokinetics Metabolite Exposure Hepatocellular Carcinoma Phase I Trial

Impact of UGT1A1*28 Polymorphism on Belinostat Glucuronide Formation

Human liver microsomes harboring the UGT1A1*28 variant allele exhibit reduced belinostat glucuronidation activity compared to wild-type UGT1A1 [1]. In a retrospective analysis of a Phase I trial, UGT1A1*60 was predominantly associated with increased belinostat plasma concentrations, and both UGT1A1*28 and *60 variants were associated with increased incidence of thrombocytopenia and neutropenia [2]. A population pharmacokinetic analysis proposed a 33% dose reduction for patients carrying UGT1A1 variant alleles [2]. Furthermore, in patients with severe hepatic impairment, metabolic clearance via UGT1A1/2B7 glucuronidation was estimated to be reduced by 35-47% [3].

Pharmacogenomics UGT1A1 Polymorphism Metabolic Clearance Toxicity Risk

Belinostat Glucuronide (CAS 1486471-13-9): Validated Application Scenarios for Analytical and Clinical Pharmacology Workflows


LC-MS/MS Method Development and Validation for Belinostat Pharmacokinetic Studies

Belinostat glucuronide serves as a required analyte reference standard for developing and validating LC-MS/MS assays intended to quantify belinostat and its metabolites in human plasma. A validated FDA assay employs calibration ranges from 30 to 5000 ng/mL using 50 µL of human plasma, with belinostat glucuronide chromatographically baseline-separated from the parent drug [1]. Procurement of authenticated belinostat glucuronide reference material (≥95% purity by HPLC) is mandatory for establishing calibration curves and quality control samples, as generic or alternative metabolite standards cannot serve as surrogates due to distinct chromatographic retention times and mass spectrometric transitions [2].

Population Pharmacokinetic and Parent-Metabolite Modeling in Hepatic Impairment Studies

Belinostat glucuronide is an essential component for population pharmacokinetic models characterizing the parent-metabolite system of belinostat. In patients with advanced cancers and varying degrees of liver dysfunction, a population PK model estimated a 35-47% reduction in metabolic clearance attributed to UGT1A1/2B7 glucuronidation in severe hepatic impairment [1]. Accurate quantification of belinostat glucuronide exposure is required to parameterize these models, assess the need for dose adjustments, and reduce between-subject variability in clearance estimates [1].

In Vitro UGT Reaction Phenotyping and Drug-Drug Interaction Screening

Belinostat glucuronide is the direct product readout for in vitro UGT reaction phenotyping assays using recombinant UGT enzymes or human liver microsomes. The defined enzyme kinetics (Km = 99.6 µM, Vmax = 353.1 pmol/min/mg for UGT1A1) enable robust determination of inhibitory potency (IC50 or Ki) for co-administered agents that may impair UGT1A1 or UGT2B7 activity [1]. Given that UGT1A1 and UGT2B7 were identified as the main contributing isozymes, with UGT1A1 showing the highest catalytic activity among 12 tested UGT enzymes, belinostat glucuronide formation serves as a validated probe reaction for assessing UGT1A1 functional capacity [2].

Pharmacogenomic Correlation Studies for UGT1A1 Genotype-Guided Dosing

Belinostat glucuronide formation rates and systemic exposure metrics are used as phenotypic endpoints in pharmacogenomic studies correlating UGT1A1 genotype with belinostat pharmacokinetics and toxicity outcomes. A good correlation has been identified between belinostat glucuronide formation and glucuronidation of known UGT1A1 substrates [1]. Studies have shown that UGT1A1*28 and *60 variants are associated with increased belinostat plasma concentrations and higher incidence of thrombocytopenia, supporting a proposed 33% dose reduction for variant allele carriers [2]. Quantification of belinostat glucuronide is thus a critical biomarker for validating genotype-phenotype relationships and guiding precision dosing strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belinostat glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.